

In-Depth Technical Guide: Antitubercular Agent-29 (Compound 6xa)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **Antitubercular Agent-29**, a potent nitrofuranylchalcone-tethered benzoxazole-2-amine with significant activity against drug-resistant Mycobacterium tuberculosis (Mtb).

Chemical Structure and Properties

Antitubercular Agent-29, also referred to as compound 6xa in the primary literature, is chemically identified as (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure. A 2D chemical structure diagram would be ideally placed here in a full whitepaper.)

Physicochemical Properties:



Property	Value	Reference
Molecular Formula	C20H12CIN3O5	Calculated
Molecular Weight	425.78 g/mol	Calculated
Appearance	Not specified	
Solubility	Not specified	_

Biological Activity

Antitubercular Agent-29 has demonstrated potent bactericidal activity against both drugsusceptible and drug-resistant strains of Mycobacterium tuberculosis.

Table 1: In Vitro Antitubercular Activity[1]

Mtb Strain	Minimum Inhibitory Concentration (MIC) (μg/mL)
Drug-Susceptible (DS-Mtb)	0.03
Drug-Resistant (DR-Mtb)	0.03 - 0.06

Table 2: Cytotoxicity and Selectivity Index[2]

Cell Line	50% Cytotoxic Concentration (CC50) (μg/mL)	Selectivity Index (SI = CC50/MIC)
Vero (African green monkey kidney epithelial cells)	> 100	> 3333

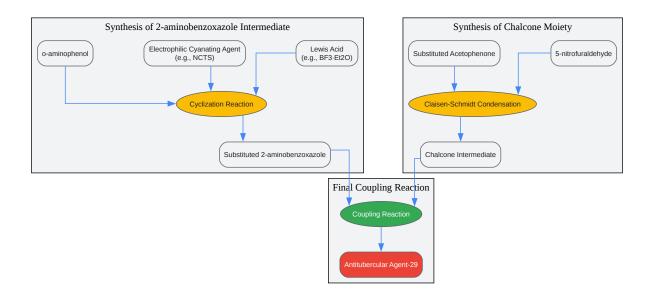
Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of **Antitubercular Agent-29** and its analogs.



Synthesis of Antitubercular Agent-29

The synthesis of the nitrofuranylchalcone-tethered benzoxazole-2-amines involves a multi-step process, including a key Smiles rearrangement reaction.



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Caption: General synthetic workflow for Antitubercular Agent-29.

Detailed Protocol:

Synthesis of 2-Aminobenzoxazoles: A substituted o-aminophenol is reacted with a non-hazardous electrophilic cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide - NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O). The



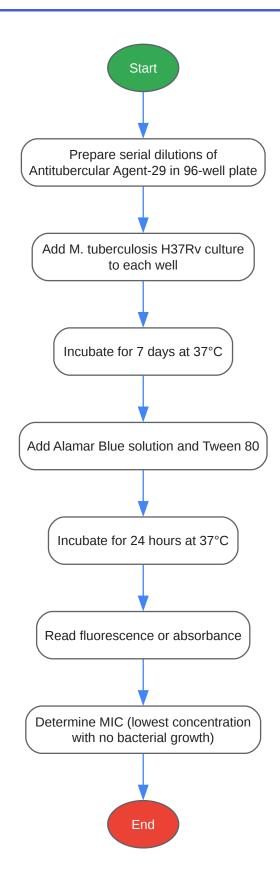
reaction mixture is stirred in a suitable solvent (e.g., 1,4-dioxane) for an extended period, leading to the formation of the 2-aminobenzoxazole intermediate.[3] An alternative approach involves a Smiles rearrangement of benzoxazole-2-thiol with an appropriate amine.[3]

- Synthesis of Chalcone Intermediate: A substituted acetophenone is condensed with 5nitrofuraldehyde via a Claisen-Schmidt condensation reaction to yield the chalcone intermediate.
- Coupling: The 2-aminobenzoxazole intermediate is then coupled with the chalcone moiety to yield the final product, **Antitubercular Agent-29**.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of the compound.





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Caption: Workflow for MIC determination using MABA.



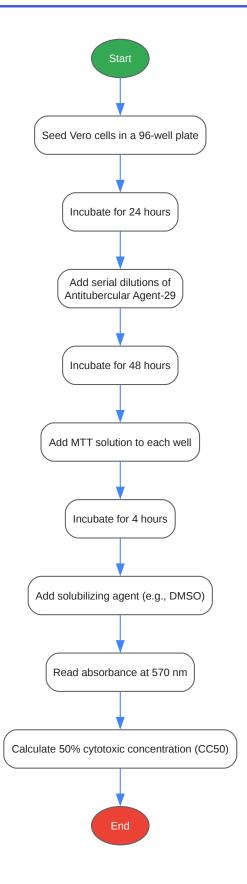
Detailed Protocol:

- Two-fold serial dilutions of Antitubercular Agent-29 are prepared in a 96-well microtiter plate.
- A standardized inoculum of M. tuberculosis H37Rv (or drug-resistant strains) is added to each well.
- The plates are incubated for 7 days at 37°C.
- A solution of Alamar Blue and 10% Tween 80 is added to each well.
- The plates are re-incubated for 24 hours.
- The results are determined by observing the color change (blue to pink indicates bacterial growth) or by measuring fluorescence/absorbance.
- The MIC is defined as the lowest concentration of the compound that prevents a color change.

Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the toxicity of the compound against a mammalian cell line.





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Caption: Workflow for cytotoxicity determination using MTT assay.



Detailed Protocol:

- Vero cells are seeded in a 96-well plate and incubated for 24 hours.
- The cell culture medium is replaced with fresh medium containing serial dilutions of Antitubercular Agent-29.
- The plates are incubated for an additional 48 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.

Mechanism of Action

The precise mechanism of action for **Antitubercular Agent-29** has not been fully elucidated. However, based on its chemical structure, particularly the presence of the 5-nitrofuran moiety, it is hypothesized to be a pro-drug. The proposed mechanism involves the reduction of the nitro group by mycobacterial enzymes to generate reactive nitrogen species. These reactive species can then interfere with multiple cellular processes, leading to bacterial cell death. This multi-targeting capability is a desirable trait for new antitubercular agents as it may reduce the likelihood of resistance development.[4]

Conclusion

Antitubercular Agent-29 is a promising lead compound in the development of new therapeutics for tuberculosis, especially for drug-resistant infections. Its high potency, bactericidal activity, and favorable safety profile warrant further investigation, including in vivo efficacy studies and detailed mechanism of action studies. The synthetic route is well-defined, allowing for the generation of further analogs for structure-activity relationship studies to optimize its pharmacological properties.



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